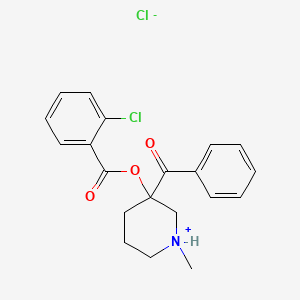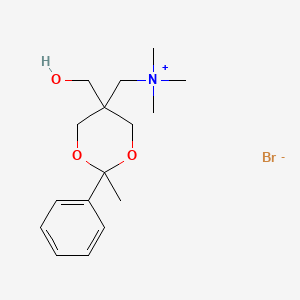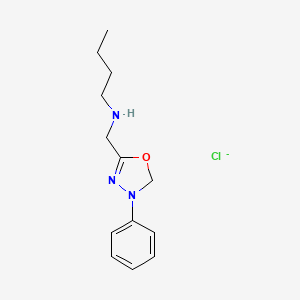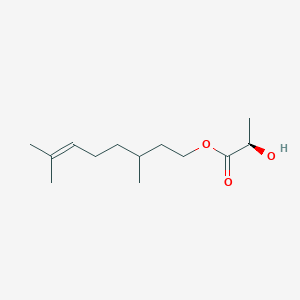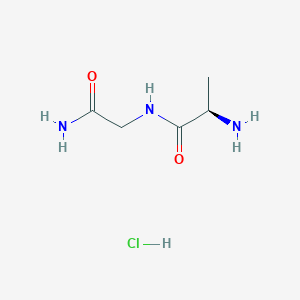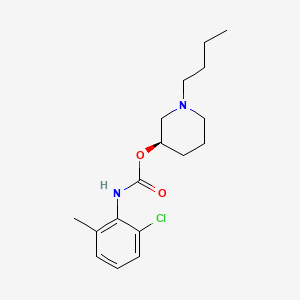
Thallium(1+) octadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Thallium(1+) octadecanoate can be synthesized through a reaction between thallium(I) hydroxide and octadecanoic acid. The reaction typically occurs in an organic solvent such as ethanol or methanol, under reflux conditions. The general reaction is as follows:
TlOH+C17H35COOH→Tl(C17H35COO)+H2O
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Thallium(1+) octadecanoate undergoes various chemical reactions, including:
Oxidation: Thallium(I) can be oxidized to thallium(III) under specific conditions.
Reduction: Thallium(III) can be reduced back to thallium(I).
Substitution: The carboxylate group can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as nitric acid can oxidize thallium(I) to thallium(III).
Reduction: Reducing agents like sodium borohydride can reduce thallium(III) to thallium(I).
Substitution: Nucleophiles such as amines or alcohols can react with the carboxylate group under mild conditions.
Major Products Formed
Oxidation: Thallium(III) compounds.
Reduction: Thallium(I) compounds.
Substitution: Various thallium carboxylates with different substituents.
Wissenschaftliche Forschungsanwendungen
Thallium(1+) octadecanoate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other thallium compounds and as a reagent in organic synthesis.
Biology: Studied for its potential effects on biological systems, including its interactions with cellular components.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the production of specialized materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of thallium(1+) octadecanoate involves its interaction with cellular components, particularly those containing sulfur and nitrogen. Thallium can mimic potassium ions, disrupting cellular processes such as enzyme activity and ion transport. This disruption can lead to various physiological effects, including toxicity at higher concentrations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Thallium(1+) acetate
- Thallium(1+) chloride
- Thallium(1+) nitrate
Comparison
Thallium(1+) octadecanoate is unique due to its long-chain fatty acid component, which imparts different solubility and reactivity properties compared to other thallium(I) compounds. This uniqueness makes it suitable for specific applications where other thallium compounds may not be effective.
Eigenschaften
CAS-Nummer |
33734-56-4 |
|---|---|
Molekularformel |
C18H35O2Tl |
Molekulargewicht |
487.9 g/mol |
IUPAC-Name |
octadecanoate;thallium(1+) |
InChI |
InChI=1S/C18H36O2.Tl/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20);/q;+1/p-1 |
InChI-Schlüssel |
CUEKJWSALCWBPG-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)[O-].[Tl+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



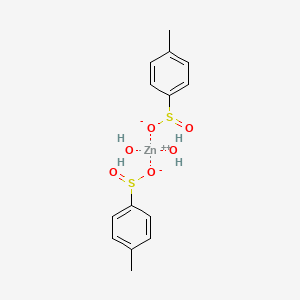
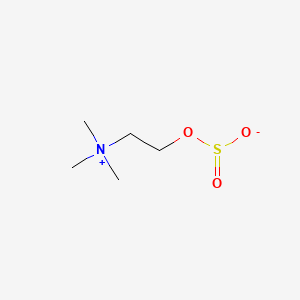

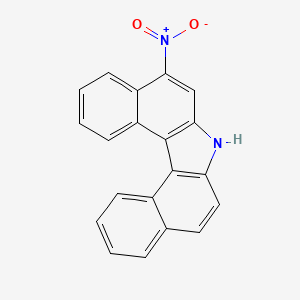
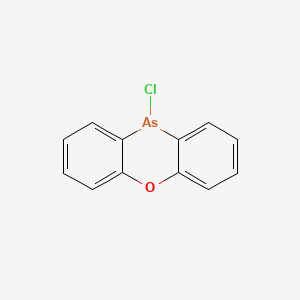
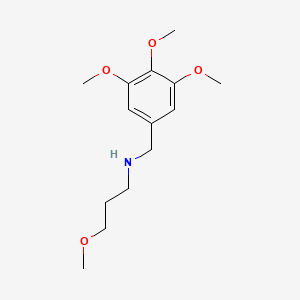
![[3-(2-Sulfosulfanylethylamino)propylamino]benzene](/img/structure/B13745037.png)
